4-Tert-butylpyrimidine-5-carbonitrile chemical structure and physical properties
4-Tert-butylpyrimidine-5-carbonitrile chemical structure and physical properties
An In-Depth Technical Guide to 4-Tert-butylpyrimidine-5-carbonitrile in Drug Discovery
As a Senior Application Scientist specializing in medicinal chemistry and drug design, I have observed that the architectural precision of small-molecule building blocks dictates the success of targeted therapeutics. 4-Tert-butylpyrimidine-5-carbonitrile (CAS: 1823919-09-0) represents a highly privileged, sterically tuned scaffold. It is frequently deployed as a core intermediate in the synthesis of ATP-competitive kinase inhibitors.
This whitepaper dissects the chemical properties, structural rationale, and validated experimental workflows associated with this critical building block, providing a comprehensive framework for researchers and drug development professionals.
Chemical Identity & Physical Properties
Before integrating this building block into a synthetic pipeline, it is critical to establish its foundational physicochemical parameters. The following table summarizes the quantitative data required for stoichiometric calculations and analytical validation[1].
| Property | Value / Description |
| Chemical Name | 4-(tert-butyl)pyrimidine-5-carbonitrile |
| CAS Registry Number | 1823919-09-0 |
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.21 g/mol |
| SMILES String | CC(C)(C)C1=C(C#N)C=NC=N1 |
| InChI Key | UGIDARHOMITDCD-UHFFFAOYSA-N |
| Typical Purity | ≥95% (LC-MS/NMR validated) |
| Role in Synthesis | Electrophilic core / Kinase hinge-binding intermediate |
Structural Rationale in Medicinal Chemistry
The design of kinase inhibitors requires precise spatial occupation of the ATP-binding pocket. The 4-tert-butylpyrimidine-5-carbonitrile scaffold provides two distinct mechanistic advantages:
The Pyrimidine-5-carbonitrile Core (Hinge & Gatekeeper Interaction) The pyrimidine ring acts as an ATP mimetic, where its nitrogen atoms form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR or Val851 in PI3Kα)[2]. The C5-cyano group is highly electron-withdrawing, which lowers the pKa of the pyrimidine nitrogens, modulating their hydrogen-bonding strength. Furthermore, the cyano group projects into the hydrophobic pocket adjacent to the gatekeeper residue. In kinases like CDK9, the nitrile nitrogen engages in specific lone pair–π interactions with gatekeeper residues (such as Phe103), driving isotype selectivity[3].
The 4-Tert-butyl Steric Shield (Metabolic Stability & Conformation) The incorporation of a bulky tert-butyl group at the C4 position is a deliberate structural choice.
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Causality: Sterically, the immense bulk of the tert-butyl group restricts the rotational degrees of freedom of adjacent substituents, locking the molecule into a bioactive conformation that perfectly fits the hydrophobic pocket II of the kinase.
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Metabolic Defense: It completely blocks cytochrome P450-mediated oxidation at the C4 position, significantly enhancing the in vivo half-life of the resulting drug candidate.
Mechanistic Pathway: Kinase Inhibition
When elaborated into a full drug molecule, derivatives of this scaffold have shown profound efficacy in dual-targeting mutant kinases. For instance, pyrimidine-5-carbonitriles have been validated as potent inhibitors of both EGFR (including the T790M resistance mutation)[4] and the PI3K/AKT signaling axis[5].
Fig 1: Mechanism of kinase inhibition and apoptosis induction by pyrimidine-5-carbonitriles.
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the action and a validation checkpoint.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) of the Pyrimidine Core
To build a functional kinase inhibitor, the 4-tert-butylpyrimidine-5-carbonitrile core (often synthesized with a leaving group at C2, such as a methylthio or chloro group) must be functionalized with an aniline or morpholine derivative[2].
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Reagent Preparation: Dissolve 1.0 eq of the pyrimidine-5-carbonitrile intermediate and 1.2 eq of the desired nucleophile (e.g., substituted aniline) in anhydrous N,N-Dimethylformamide (DMF).
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Causality: Anhydrous DMF is chosen for its high dielectric constant, which stabilizes the Meisenheimer complex intermediate formed during the SNAr reaction.
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Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.
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Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl or byproduct generated. Its steric hindrance prevents it from acting as a competing nucleophile, ensuring a high yield of the desired product.
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Thermal Activation: Heat the reaction mixture to 90°C for 12 hours under an inert argon atmosphere.
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Self-Validation Checkpoint (LC-MS): Before workup, sample 10 µL of the reaction mixture, dilute in methanol, and inject into the LC-MS.
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Success Criteria: The disappearance of the starting material peak and the emergence of a new peak corresponding to the target mass[M+H]+ confirms reaction completion. If starting material persists, spike with an additional 0.5 eq of DIPEA and heat for 4 more hours.
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Protocol B: High-Throughput Time-Resolved Fluorescence (HTRF) Kinase Assay
Once synthesized, the biological activity of the pyrimidine-5-carbonitrile derivative must be validated against targets like EGFR or PI3K[4].
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Compound Pre-Incubation: Dispense the inhibitor (in a 10-point serial dilution) into a 384-well plate. Add the purified kinase enzyme (e.g., EGFR T790M) and incubate for 30 minutes at room temperature.
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Causality: This pre-incubation step is critical. It allows the inhibitor to reach thermodynamic binding equilibrium with the kinase before the competing substrate (ATP) is introduced, preventing false-negative IC50 shifts common with slow-binding inhibitors.
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Reaction Initiation: Add ATP and the biotinylated peptide substrate to initiate the kinase reaction. Incubate for 60 minutes.
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Signal Detection: Add the HTRF detection reagents (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665).
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Causality: Time-resolved fluorescence eliminates short-lived background auto-fluorescence from the compound library, ensuring high signal-to-noise ratios.
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Self-Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using positive (DMSO) and negative (EDTA) controls.
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Success Criteria: A Z'-factor > 0.6 validates the assay's robustness and confirms that the generated IC50 values are statistically trustworthy.
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Fig 2: HTRF assay workflow for validating ATP-competitive kinase inhibitors.
Analytical Characterization Standards
To definitively prove the structural integrity of 4-tert-butylpyrimidine-5-carbonitrile derivatives, the following analytical signatures must be confirmed:
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Infrared Spectroscopy (IR): A sharp, distinct stretching band at ~2210–2230 cm⁻¹ is mandatory. This validates the presence of the intact C5-carbonitrile group, which is highly sensitive to unintended hydrolysis during harsh synthetic steps[5].
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Nuclear Magnetic Resonance (1H-NMR): The tert-butyl group must appear as a massive, sharp 9-proton singlet integrating perfectly at ~1.35–1.45 ppm . The pyrimidine aromatic protons typically appear far downfield (e.g., ~8.5–9.0 ppm) due to the electron-withdrawing nature of the cyano group and the heteroaromatic ring.
References
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Sigma-Aldrich. "4-tert-butylpyrimidine-5-carbonitrile | 1823919-09-0".1
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Organic & Biomolecular Chemistry (RSC Publishing). "Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M". 4
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Journal of Enzyme Inhibition and Medicinal Chemistry. "Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562".5
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Frontiers in Pharmacology. "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors". 2
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Journal of Medicinal Chemistry (ACS Publications). "Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity". 3
Sources
- 1. 4-tert-butylpyrimidine-5-carbonitrile | 1823919-09-0 [sigmaaldrich.com]
- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
